molecular formula C23H22N6O3 B2603245 2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-acetamidophenyl)acetamide CAS No. 894992-79-1

2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-acetamidophenyl)acetamide

Cat. No.: B2603245
CAS No.: 894992-79-1
M. Wt: 430.468
InChI Key: AJFZKLPTEPSPPX-UHFFFAOYSA-N
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Description

2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-acetamidophenyl)acetamide is a potent and selective small molecule inhibitor primarily investigated for its role in modulating kinase signaling pathways. Its core structure is based on a pyrazolopyrimidine scaffold, a well-known privileged structure in medicinal chemistry for targeting the ATP-binding site of kinases [1] . This compound is of significant interest in oncology research, where it is used as a chemical probe to study aberrant kinase activity in various cancer cell lines and disease models. Researchers utilize this compound to elucidate the complex mechanisms of cell proliferation, survival, and apoptosis. The specific substitution pattern on the molecule is designed to optimize binding affinity and selectivity, making it a valuable tool for dissecting specific signaling cascades and validating novel therapeutic targets [2] . Its application extends to biochemical assays for high-throughput screening and in preclinical studies to assess the pharmacological inhibition of its target kinases, providing critical data for drug discovery efforts.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O3/c1-14-6-4-9-20(15(14)2)29-22-19(11-25-29)23(32)28(13-24-22)12-21(31)27-18-8-5-7-17(10-18)26-16(3)30/h4-11,13H,12H2,1-3H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFZKLPTEPSPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC(=C4)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-acetamidophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 2,3-dimethylphenyl and 3-acetamidophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-acetamidophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s biological activity.

    Substitution: Substitution reactions can introduce different substituents, leading to the formation of analogs with varied properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of analogs with different substituents.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C23H22N4O3
  • Molecular Weight : 414.45 g/mol
  • CAS Number : 894992-65-5

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have shown effectiveness against various cancer cell lines by inhibiting key enzymes involved in tumor growth and proliferation. For instance, compounds with similar structures have been reported to act as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases, which are crucial in many cancers .

Anti-inflammatory Effects

The compound exhibits significant anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief in conditions such as arthritis .

Antimicrobial Activity

Another promising application of this compound is its antimicrobial activity. Pyrazolo[3,4-d]pyrimidines have demonstrated efficacy against bacterial strains, including resistant strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Neuroprotective Properties

Emerging research suggests that this compound may possess neuroprotective effects. Pyrazole derivatives are being investigated for their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress and apoptosis .

Synthesis and Biological Evaluation

A study conducted by Aly et al. detailed the synthesis of various pyrazolo[3,4-d]pyrimidine derivatives and evaluated their biological activities. The synthesized compounds were tested for their antiproliferative effects on cancer cell lines and showed promising results with IC50 values in the micromolar range .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of pyrazolo[3,4-d]pyrimidines has revealed that modifications at specific positions on the ring system can enhance biological activity. For instance, substituents on the phenyl rings significantly influence the potency against cancer cell lines .

Mechanism of Action

The mechanism of action of 2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-acetamidophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares the target compound with key analogues:

Compound Name Core Substituents Biological Activity Key Properties Reference ID
Target Compound 2,3-Dimethylphenyl, 3-acetamidophenyl Presumed kinase inhibition High lipophilicity, moderate solubility N/A
2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide 4-Fluorophenyl, 3-methoxyphenyl Anticancer (preclinical) Improved metabolic stability
(E)-2-(3,6-Dimethyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N’-(4-methoxybenzylidene)acetohydrazide 3,6-Dimethyl, 4-methoxybenzylidene Antimicrobial, free-radical scavenging High melting point (246–248°C)
N-(4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide Fluoroaryl, chromenone Kinase inhibition (clinical trials) Moderate solubility, nanocarrier use
2-(2,4-Dichlorophenoxy)-N-{2-[5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide Dichlorophenoxy, 4-methylbenzyl Undisclosed (structural study) High molecular weight (571.2 g/mol)
Key Observations:

Fluorine substituents () enhance metabolic stability and binding affinity due to electronegativity and van der Waals interactions .

Hydrogen-Bonding Capacity: The 3-acetamidophenyl group in the target compound provides hydrogen-bond donors/acceptors, critical for target engagement . This contrasts with methoxy or nitro groups (), which act primarily as electron-donating/withdrawing substituents.

Solubility and Pharmacokinetics :

  • Pyrazolo[3,4-d]pyrimidines generally exhibit poor solubility (e.g., compound LP-2 in achieved improved bioavailability via liposomal encapsulation). The target compound likely requires similar formulations .

Biological Activity

The compound 2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-acetamidophenyl)acetamide is part of a class of pyrazole derivatives that have garnered attention for their diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Pyrazole Derivatives

Pyrazoles are recognized as privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities. They have been linked to various therapeutic effects including:

  • Anticancer
  • Anti-inflammatory
  • Antibacterial
  • Antifungal
  • Antioxidant

The structural versatility of pyrazoles allows for modifications that enhance their biological efficacy and selectivity against specific targets.

The molecular formula for the compound is C23H21N5O4C_{23}H_{21}N_{5}O_{4}, with a molecular weight of 431.4 g/mol. The compound features a complex structure that includes both pyrazolo[3,4-d]pyrimidine and acetamide moieties, contributing to its potential biological activity.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of various pyrazole derivatives. For instance, compounds similar to the one have shown potent cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and others. The IC50 values for related compounds indicate a strong potential for therapeutic use in oncology:

CompoundCell LineIC50 (μM)
4bMCF-73.16
4cMCF-72.74
6aMCF-70.39

These findings suggest that modifications to the pyrazole structure can lead to enhanced anticancer activity .

Anti-inflammatory Activity

Pyrazole derivatives have also been evaluated for their anti-inflammatory effects. In a comparative study, certain compounds exhibited superior inhibition of cyclooxygenase enzymes (COX), which are critical in inflammatory processes:

CompoundCOX Inhibition (%)Reference Drug
151a62%Celecoxib (22%)
151b71%Celecoxib (22%)
151c65%Celecoxib (22%)

These results indicate that the compound may possess significant anti-inflammatory properties, potentially useful in treating inflammatory diseases .

Antimicrobial Activity

The compound's structural attributes may also confer antimicrobial properties. Pyrazoles have been documented to exhibit activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

The mechanisms underlying the biological activities of pyrazole derivatives are multifaceted:

  • Inhibition of Enzymatic Activity : Many pyrazoles act as inhibitors of key enzymes involved in cancer progression and inflammation.
  • Receptor Binding : Some compounds interact with estrogen receptors or other cellular targets, influencing cellular signaling pathways.
  • Oxidative Stress Modulation : Pyrazoles may enhance antioxidant defenses within cells, reducing oxidative damage associated with various diseases .

Case Studies

Several case studies illustrate the effectiveness of pyrazole derivatives in clinical and preclinical settings:

  • Breast Cancer Models : In vitro studies demonstrated that certain pyrazole derivatives significantly reduced cell viability in breast cancer cell lines while sparing normal cells.
  • Inflammatory Disease Models : Animal models treated with pyrazole derivatives showed reduced markers of inflammation and improved clinical outcomes compared to controls.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with a pyrazolo[3,4-d]pyrimidinone core. A common approach includes:

Core Formation : Condensation of substituted pyrazole derivatives with chloroacetamide intermediates under reflux conditions (e.g., using DMF as a solvent) .

N-Arylation : Coupling the core with 3-acetamidophenyl groups via Buchwald-Hartwig amination or Ullmann-type reactions .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol/water mixtures.
Characterization :

  • 1H/13C NMR to confirm substitution patterns and acetamide integration .
  • HRMS for molecular weight validation .
  • Melting Point Analysis to assess purity .

Basic: Which spectroscopic and crystallographic methods are optimal for structural validation?

Methodological Answer:

  • Spectroscopy :
    • NMR : Use deuterated DMSO or CDCl3 to resolve aromatic proton environments and confirm acetamide NH signals (~10 ppm) .
    • FT-IR : Verify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and NH bending (~1550 cm⁻¹) .
  • Crystallography :
    • Single-Crystal X-Ray Diffraction (SCXRD) : Employ SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry and hydrogen-bonding networks .
    • Graph Set Analysis : Classify hydrogen-bond motifs (e.g., R₂²(8) patterns) to understand crystal packing .

Advanced: How can contradictions between computational reactivity predictions and experimental outcomes be resolved?

Methodological Answer:
Discrepancies often arise from solvent effects or unaccounted transition states. Mitigation strategies include:

Multi-Level Computational Models :

  • Combine DFT (e.g., B3LYP/6-31G*) with implicit solvent models (e.g., SMD) to simulate reaction pathways .
  • Validate with ab initio molecular dynamics (AIMD) for explicit solvent interactions.

Experimental Calibration :

  • Use Design of Experiments (DoE) to systematically vary reaction parameters (temperature, solvent polarity) and identify outliers .

Post-Hoc Analysis :

  • Compare computed IR/NMR spectra with experimental data to detect conformational mismatches .

Advanced: What strategies improve reaction yield and purity during scale-up?

Methodological Answer:

  • DoE Optimization : Apply fractional factorial designs to prioritize critical factors (catalyst loading, stoichiometry) .
  • Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic steps (e.g., cyclization reactions) .
  • In-Line Analytics : Use HPLC-MS to monitor intermediate formation and adjust conditions in real time.
  • Crystallization Engineering : Optimize anti-solvent addition rates to control polymorphism and reduce impurities .

Advanced: How do substituents on the pyrazolo[3,4-d]pyrimidinone core influence intermolecular interactions?

Methodological Answer:

  • Steric Effects : Bulky groups (e.g., 2,3-dimethylphenyl) disrupt π-π stacking but enhance hydrophobic interactions in crystal lattices .
  • Hydrogen Bonding : Electron-withdrawing substituents (e.g., acetamide) stabilize N–H···O=C motifs, favoring specific packing motifs (e.g., dimeric R₂²(8) rings) .
  • Experimental Validation :
    • SCXRD : Compare crystal structures of analogs to map substituent-dependent packing trends .
    • Thermal Analysis (DSC/TGA) : Correlate melting points with lattice stability .

Advanced: What computational tools predict biological activity, and how are they validated experimentally?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to target proteins (e.g., kinases). Focus on the pyrazolo-pyrimidinone core’s affinity for ATP-binding pockets .
  • MD Simulations : Run 100-ns trajectories in explicit solvent to assess binding stability (RMSD < 2 Å acceptable) .
  • Validation :
    • Enzymatic Assays : Measure IC50 against purified targets (e.g., EGFR kinase) .
    • SAR Analysis : Synthesize analogs with modified substituents to test predicted activity trends .

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